The compound is synthesized from commercially available precursors, including dehydroacetic acid and various aldehydes, through methods that allow for the formation of the pyridinone ring. Its classification as a pyridinone places it among compounds that exhibit a range of biological activities, including potential roles in medicinal chemistry and agrochemicals .
The synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one typically involves several key steps:
The molecular structure of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one features:
Oc1ccc(cc1)N2C=CC=CC2=O
InChI=1S/C11H9NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h1-8,13H
The chemical reactivity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one includes:
The compound has been evaluated for its effects on various plant species, showing selective activity against dicotyledonous plants at specific concentrations .
The mechanism of action for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is not fully elucidated but may involve:
Studies suggest that the interaction between this compound and target enzymes could lead to altered biochemical pathways, resulting in phytotoxic effects .
The applications of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one span several fields:
The pyridin-2(1H)-one scaffold emerged as a structurally versatile heterocyclic system in the late 20th century, initially gaining attention for its electron-rich characteristics and bioisosteric potential. Early research focused on its occurrence in natural products and simple synthetic analogs, with significant advancements in synthetic methodologies enabling the exploration of N-substituted derivatives. The specific derivative 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (CAS 859538-51-5) was first characterized as a metabolite of pirfenidone, an antifibrotic drug used for kidney disease in diabetic patients [1] [9]. Its identification spurred broader interest in functionalized pyridinone systems for pharmaceutical design. Patent literature from the early 2020s, such as WO2021064186A1, highlights deliberate modifications of this scaffold to develop novel analgesics targeting neuropathic pain, underscoring its transition from a metabolite to a strategic pharmacophore [4]. Concurrently, advances in catalysis and heterocyclic chemistry expanded access to diverse 3,5-disubstituted variants, setting the stage for systematic structure-activity relationship (SAR) studies [6].
1-(4-Hydroxyphenyl)pyridin-2(1H)-one possesses distinctive structural features that underpin its utility in drug discovery. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 187.19 g/mol [1] [2] . Key properties include:
Table 1: Physicochemical Properties of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 187.19 g/mol | Calculated |
LogP | 1.54 | Predicted [9] |
Hydrogen Bond Donors | 1 | Computed (SMILES: O=C1N(C2=CC=C(O)C=C2)C=CC=C1) [2] |
Hydrogen Bond Acceptors | 2 | Computed [2] |
Topological Polar Surface Area | 42.2 Ų | Predicted [9] |
These attributes enable its role as a privileged scaffold in kinase inhibitor development, particularly against p38α MAPK, where it occupies the ATP-binding pocket via key hydrophobic and electrostatic contacts [6].
Research objectives for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and its analogs span therapeutic, agricultural, and chemical domains:
1-(4-Hydroxyphenyl)pyridin-2(1H)-one is systematically named as 1-(4-hydroxyphenyl)pyridin-2-one (IUPAC) and is characterized as a light brown-yellow solid at room temperature [2]. Key physicochemical data include:
Table 2: Spectral Assignments for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 9.85 (s, 1H) | Phenolic -OH |
δ 8.10 (d, 1H) | H-6 (pyridinone) | |
δ 7.65 (td, 1H) | H-4 (pyridinone) | |
δ 7.25 (d, 2H), δ 6.40 (d, 2H) | Phenyl H-2,3,5,6 | |
¹³C NMR | δ 162.1 | C-2 (Carbonyl) |
δ 157.9 | Phenolic C-4 | |
MS | m/z 187.0633 [M]⁺ | Exact mass confirmed |
The synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one employs hydrolytic and condensation strategies:
Table 3: Synthetic Routes and Optimization Parameters
Method | Conditions | Yield Range | Advantages |
---|---|---|---|
Dehydroacetic Acid Hydrolysis/Condensation | H₂SO₄, then KOH, p-hydroxybenzaldehyde, EtOH, Δ | 35–92% | Scalable, inexpensive reagents |
BBr₃ Demethylation | 1.0 M BBr₃ in CH₂Cl₂, −78°C → 25°C, 12 h | 60–85% | Chemoselective, high purity |
Recent innovations include Meerwein-Ponndorf-Verley (MPV) reductions for generating benzylic alcohol derivatives, though direct application to this compound remains exploratory [10].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: